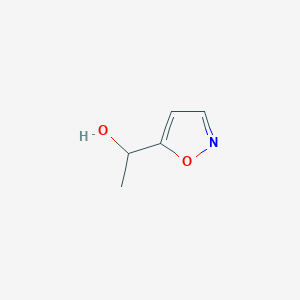

1-(1,2-Oxazol-5-yl)ethan-1-ol

Description

Significance of Oxazole (B20620) Heterocycles in Synthetic Chemistry

Oxazole derivatives, a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms, are of paramount importance in synthetic and medicinal chemistry. tandfonline.comsemanticscholar.org Their unique structural and electronic properties make them versatile building blocks and key components in a wide array of functional molecules. tandfonline.comnih.gov The oxazole ring is a bioisostere for other functional groups, allowing for the modification of molecular properties while maintaining biological activity. nih.gov This has led to their incorporation into numerous clinically used drugs and natural products. tandfonline.comnih.gov

The significance of oxazoles in synthetic chemistry stems from their utility as intermediates for creating more complex molecules. e-bookshelf.debohrium.com The oxazole ring can undergo various chemical transformations, including electrophilic substitution, cycloaddition reactions, and functional group manipulations, providing access to a diverse range of chemical structures. semanticscholar.orgaip.org Synthetic chemists leverage these reactions to construct novel compounds with potential applications in materials science, agriculture, and pharmaceuticals. e-bookshelf.deaip.org The development of efficient synthetic methods for oxazole derivatives remains an active area of research, with a focus on creating diverse molecular libraries for high-throughput screening. mdpi.commuseonaturalistico.it

Overview of 1-(1,2-Oxazol-5-yl)ethan-1-ol (B6234263): Structural Context and Research Interest

1-(1,2-Oxazol-5-yl)ethan-1-ol, also known as isoxazole (B147169), is a specific derivative within the broader oxazole family. Its structure features a 1,2-oxazole (isoxazole) ring, where the nitrogen and oxygen atoms are adjacent, substituted at the 5-position with an ethanol (B145695) group. This particular arrangement of atoms and functional groups imparts specific chemical properties and reactivity to the molecule. The presence of the hydroxyl group on the ethyl side chain offers a site for further chemical modification, such as oxidation to a ketone or esterification.

Research interest in 1-(1,2-oxazol-5-yl)ethan-1-ol and its analogues is driven by the established biological significance of the isoxazole scaffold. nih.gov Isoxazole rings are found in various natural products and pharmaceutical agents. nih.gov Consequently, compounds like 1-(1,2-oxazol-5-yl)ethan-1-ol are often investigated as key intermediates or building blocks in the synthesis of new therapeutic agents. The study of such molecules contributes to a deeper understanding of structure-activity relationships, guiding the design of more potent and selective drugs. museonaturalistico.it

Scope and Objectives of Research on the Chemical Compound

Research on 1-(1,2-oxazol-5-yl)ethan-1-ol and related isoxazole derivatives is multifaceted, with several key objectives. A primary goal is the development of novel and efficient synthetic routes to access these compounds. mdpi.comrsc.org This includes the exploration of various catalytic systems, reaction conditions, and starting materials to improve yields, reduce reaction times, and enhance regioselectivity. nih.govorganic-chemistry.org

Another significant area of research focuses on exploring the chemical reactivity of the 1-(1,2-oxazol-5-yl)ethan-1-ol scaffold. This involves investigating how the isoxazole ring and the ethanol substituent participate in and influence various chemical transformations. Understanding this reactivity is crucial for utilizing the compound as a versatile building block in the synthesis of more complex molecular architectures.

Furthermore, a major objective is the investigation of the potential biological activities of derivatives synthesized from 1-(1,2-oxazol-5-yl)ethan-1-ol. Given the prevalence of the isoxazole motif in medicinally active compounds, researchers aim to discover new derivatives with therapeutic potential. nih.govmuseonaturalistico.it This involves synthesizing libraries of related compounds and screening them for various biological activities.

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

1-(1,2-oxazol-5-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4(7)5-2-3-6-8-5/h2-4,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRGZMXHEJCZEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1,2 Oxazol 5 Yl Ethan 1 Ol and Its Analogs

Classical and Contemporary Approaches to Oxazole (B20620) Ring Formation Relevant to the Compound

The construction of the oxazole core, a five-membered heterocycle containing nitrogen and oxygen, can be achieved through various synthetic pathways. researchgate.net These methods are vital for preparing derivatives that can be further elaborated to yield target molecules like 1-(1,2-oxazol-5-yl)ethan-1-ol (B6234263).

First reported in 1972, the Van Leusen oxazole synthesis is a powerful and widely used method for preparing 5-substituted oxazoles from aldehydes. nih.govmdpi.com The reaction employs tosylmethyl isocyanide (TosMIC) as a key reagent, which acts as a C2N1 synthon. nih.govmdpi.com The process is typically a one-pot reaction conducted under mild, basic conditions. nih.govmdpi.com

The mechanism proceeds through a two-step [3+2] cycloaddition. nih.govmdpi.com Initially, the deprotonated TosMIC adds to an aldehyde, forming an intermediate oxazoline after cyclization between the resulting hydroxyl group and the isocyano group. ijpsonline.comorganic-chemistry.org This intermediate then undergoes base-promoted elimination of the tosyl group to yield the final 5-substituted oxazole. nih.govorganic-chemistry.org

Table 1: Key Features of the Van Leusen Oxazole Synthesis

| Feature | Description | Source(s) |

|---|---|---|

| Reactants | Aldehydes and Tosylmethyl isocyanide (TosMIC) | organic-chemistry.org |

| Conditions | Mild, basic conditions (e.g., K2CO3 in methanol) | nih.govmdpi.com |

| Product | 5-substituted oxazoles | mdpi.comijpsonline.com |

| Mechanism | [3+2] cycloaddition followed by elimination | nih.govmdpi.com |

Adaptations of the Van Leusen synthesis have been developed to improve its efficiency and scope. Microwave-assisted protocols have been shown to produce 5-aryl-1,3-oxazoles with high efficiency and broad substrate tolerance. nih.gov Furthermore, the use of ionic liquids as a solvent has been explored, creating a greener synthetic route that allows the solvent to be recycled multiple times without significant loss of yield. nih.govijpsonline.com

While the Hantzsch synthesis is most famously associated with the production of thiazoles and pyridines, modified versions are applicable to oxazole formation. nih.govencyclopedia.pub The classical approach involves the reaction of an α-haloketone with an amide. ijpsonline.com A modified Hantzsch-type reaction has been successfully used to synthesize oxazole derivatives possessing an α,β-unsaturated substituent. researchgate.net This is achieved by reacting dehydroamino acid amides with β-bromopyruvate derivatives, yielding oxazoles with substituents at the 2- and 5-positions in good yields. researchgate.net

These modified protocols expand the utility of the Hantzsch reaction, providing a reliable method for creating functionalized oxazole building blocks. researchgate.net The reaction's success with dehydroamino acid amides is attributed to their enhanced reactivity in this specific type of cyclocondensation. researchgate.net

Electrochemical synthesis has emerged as a green and sustainable technology for constructing oxazole rings, avoiding the need for harsh conditions or toxic oxidants. rsc.orgchemistryviews.orgvapourtec.com These methods offer high efficiency and can be performed at room temperature. acs.orgorganic-chemistry.org

One prominent electrochemical strategy involves the reaction of easily accessible ketones with acetonitrile, which serves as both the solvent and a reactant. chemistryviews.orgacs.orgorganic-chemistry.org The reaction, conducted in a divided electrochemical cell with carbon felt electrodes, proceeds through a Ritter-type reaction followed by oxidative cyclization to form polysubstituted oxazoles. acs.orgorganic-chemistry.org This process is facilitated by activators like trifluoroacetic anhydride (TFAA) and catalysts such as triphenylamine derivatives. chemistryviews.org

Another approach describes a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids with isocyanides. rsc.org This method is notable for being metal-free and utilizing naturally abundant starting materials. The mechanism is believed to involve the anodic oxidation of an acyloxyphosphonium ion as a key intermediate. rsc.org

Table 2: Comparison of Electrochemical Oxazole Syntheses

| Method | Starting Materials | Key Features | Source(s) |

|---|---|---|---|

| Ritter-type/Oxidative Cyclization | Ketones, Acetonitrile | Room temperature; no external chemical oxidant; broad substrate scope. | chemistryviews.orgacs.orgorganic-chemistry.org |

| Deoxygenative [3+2] Cycloaddition | Carboxylic Acids, Isocyanides | Metal-free; avoids toxic oxidants; uses inexpensive starting materials. | rsc.org |

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, and the [3+2] cycloaddition is particularly relevant for forming the five-membered oxazole ring. rsc.org As previously mentioned, the Van Leusen synthesis is considered a [3+2] cycloaddition process. nih.govmdpi.com

Other modern variations utilize photoredox catalysis to achieve this transformation under mild conditions. acs.org One such method involves a visible light-induced reaction between 2H-azirines and aldehydes. acs.org The 2H-azirine, upon single-electron transfer, opens to form a nitrile ylide intermediate, which then undergoes a [3+2] cycloaddition with the aldehyde. The resulting 2,5-dihydrooxazole can be oxidized in a one-pot sequence to yield the fully aromatic oxazole. acs.org This strategy has been successfully applied to the synthesis of a cyclooxygenase-2 inhibitor. acs.org

Photoinduced protocols have also been developed, where the photolysis of a diazo compound generates a singlet carbene. researchgate.net This carbene can be trapped by nitriles in a [3+2] cycloaddition to afford substituted oxazoles. researchgate.net

One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time and resources. researchgate.net Several of the aforementioned methods, including the Van Leusen synthesis, are inherently one-pot reactions. nih.govmdpi.com

The visible-light-mediated cycloaddition of 2H-azirines and aldehydes can be performed as a one-pot sequence by adding an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) after the initial cycloaddition is complete, leading directly to the oxazole product. acs.org

Another versatile one-pot approach involves a Suzuki-Miyaura coupling reaction. tandfonline.com In this method, a trisubstituted oxazole is generated from a carboxylic acid, an amino acid, and a dehydrative condensing agent, followed by a nickel-catalyzed coupling with a boronic acid to install the final substituent. researchgate.nettandfonline.com These strategies highlight the trend toward creating complex heterocyclic scaffolds in a single, efficient operation. researchgate.net

Beyond the major pathways detailed above, several other classical reactions are used to form the oxazole nucleus. tandfonline.com

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones. A drawback of this traditional method can be the harsh reaction conditions required. acs.org

Bredereck Reaction: This synthesis produces oxazole derivatives by reacting α-haloketones with amides. ijpsonline.com It is considered an efficient and economical process for accessing 2,4-disubstituted oxazoles. ijpsonline.com

Fisher Oxazole Synthesis: This reaction is a classic method that utilizes cyanohydrins and aldehydes as starting materials. ijpsonline.com

Cycloisomerization of Propargylic Amides: This versatile reaction uses readily available propargylic amides to produce polysubstituted oxazoles, often with the support of silica gel. ijpsonline.com

These methods contribute to the diverse toolbox available to chemists for the synthesis of oxazoles and their derivatives, including those with ethanol (B145695) side chains relevant to the target compound.

Functional Group Interconversions Leading to the Ethan-1-ol Moiety

The most direct and common route to synthesizing 1-(1,2-oxazol-5-yl)ethan-1-ol involves the chemical modification of a readily available precursor, specifically through the reduction of a ketone.

The synthesis of racemic 1-(1,2-oxazol-5-yl)ethan-1-ol is straightforwardly achieved by the reduction of the corresponding ketone, 1-(1,2-oxazol-5-yl)ethan-1-one. This transformation is a standard functional group interconversion in organic synthesis. The reaction involves the addition of a hydride (H⁻) to the electrophilic carbonyl carbon of the ketone.

Commonly employed reducing agents for this purpose include metal hydrides, which are effective for the reduction of ketones to secondary alcohols.

Sodium borohydride (NaBH₄) : A mild and selective reducing agent, typically used in alcoholic solvents like methanol or ethanol. It is well-suited for the reduction of ketones and aldehydes without affecting other potentially sensitive functional groups.

Lithium aluminum hydride (LiAlH₄) : A much stronger and less selective reducing agent than NaBH₄. smolecule.com It readily reduces ketones, aldehydes, esters, and carboxylic acids. The reaction is typically carried out in aprotic ether solvents like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

The general scheme for this reduction is presented below:

Direct hydroxylation of an ethyl group attached to the oxazole ring is not a conventional or efficient method for the synthesis of 1-(1,2-oxazol-5-yl)ethan-1-ol. Such reactions typically lack regioselectivity and can lead to over-oxidation or side reactions. The predominant and more reliable strategy to introduce the ethan-1-ol moiety is through the reduction of a ketone precursor, as detailed in the previous section. This approach offers superior control and predictability, making it the method of choice for accessing this alcohol.

Strategies for Stereoselective Synthesis of Chiral 1-(1,2-Oxazol-5-yl)ethan-1-ol

As 1-(1,2-oxazol-5-yl)ethan-1-ol contains a stereocenter at the carbinol carbon, the synthesis of single-enantiomer forms is crucial for pharmaceutical applications. Several strategies exist to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, and biotransformation methods. williams.edu

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. For the synthesis of chiral 1-(1,2-oxazol-5-yl)ethan-1-ol, the most relevant application is the asymmetric reduction of the prochiral ketone, 1-(1,2-oxazol-5-yl)ethan-1-one.

One of the most well-established methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes chiral oxazaborolidine catalysts. mdpi.com These catalysts, when used in stoichiometric or catalytic amounts with a borane source (e.g., BH₃-THF or borane-dimethyl sulfide), can achieve high levels of enantioselectivity for the reduction of a wide range of ketones. mdpi.com The catalyst coordinates to both the borane and the ketone's carbonyl oxygen, organizing the transition state in a way that directs hydride delivery to one specific face of the carbonyl, leading to the preferential formation of one enantiomer of the alcohol.

| Catalyst Type | Example Catalyst | Reductant | Typical Substrates | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Oxazaborolidine (CBS) | (R)- or (S)-Me-CBS | BH₃·THF, BH₃·SMe₂ | Aryl alkyl ketones | Often >95% |

| Ruthenium Complexes | RuCl₂(diphosphine)(diamine) | H₂, Isopropanol (B130326) | Aromatic ketones | Up to 98% |

| Rhodium Complexes | [Rh(cod)Cl]₂ with chiral ligands | H₂ | Heterocyclic ketones | Variable, can be high |

The chiral auxiliary approach involves covalently attaching a chiral molecule to the substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product and allowing for the recovery of the auxiliary. wikipedia.org

For synthesizing chiral 1-(1,2-oxazol-5-yl)ethan-1-ol, a common strategy would involve a chiral auxiliary that can facilitate a diastereoselective reduction. For instance, an N-acyloxazolidinone, such as those popularized by David A. Evans, could be used. researchgate.net In a hypothetical sequence, the 1,2-oxazole-5-carboxylic acid precursor would be coupled to a chiral oxazolidinone auxiliary. The resulting imide could then be subjected to further transformations where the bulky auxiliary blocks one face of the molecule, forcing a reagent to attack from the less hindered side.

The general three-step process is:

Coupling: The substrate is covalently attached to the chiral auxiliary.

Diastereoselective Transformation: The key bond-forming reaction (e.g., reduction) occurs, with the auxiliary directing the stereochemical outcome.

Cleavage: The auxiliary is removed to release the chiral product. scielo.org.mx

This method is powerful due to its predictability and the high diastereoselectivities that can often be achieved. williams.edu

Biotransformation utilizes enzymes or whole microbial cells as catalysts to perform chemical transformations. nih.gov For the synthesis of chiral alcohols, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are particularly effective. These enzymes can reduce prochiral ketones with exceptionally high enantioselectivity, often yielding products with >99% ee under mild, environmentally friendly conditions. researchgate.net

The asymmetric reduction of 1-(1,2-oxazol-5-yl)ethan-1-one could be achieved using various biocatalysts, including:

Baker's Yeast (Saccharomyces cerevisiae): A widely used and inexpensive whole-cell biocatalyst known for reducing a variety of ketones. researchgate.net

Other Yeast and Fungi: Strains from genera such as Candida, Pichia, and Aspergillus are known to possess highly selective ketoreductases. researchgate.net

Plant Tissues: Tissues from carrots (Daucus carota) or apples (Malus pumila) contain enzymes capable of reducing ketones to chiral alcohols with high enantioselectivity. nih.gov

Isolated Enzymes: Recombinantly expressed and purified KREDs or ADHs offer higher concentrations of the desired enzyme and can be optimized for specific substrates. nih.gov

These biocatalytic methods are advantageous as they operate in aqueous media at or near room temperature and can produce either the (R)- or (S)-enantiomer depending on the specific enzyme chosen (obeying Prelog's or anti-Prelog's rule). nih.gov

| Biocatalyst | Type | Analogous Substrate | Typical Yield | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Carrot (Daucus carota) | Whole Plant Tissue | Acetophenone | ~80% | >98% |

| Baker's Yeast (S. cerevisiae) | Whole Cell | Various aryl ketones | Good to Excellent | >99% |

| Candida parapsilosis | Whole Cell (Yeast) | N-(3-oxobutyl)heterocycles | 83-99% | >99% |

| Recombinant KREDs | Isolated Enzyme | Prochiral ketones | Often >90% | >99% |

Resolution Techniques

The separation of enantiomers from a racemic mixture of 1-(1,2-oxazol-5-yl)ethan-1-ol and its analogs is a critical step in the development of stereochemically pure compounds. Various resolution techniques are employed to isolate the desired enantiomer, with enzymatic methods being particularly prominent for this class of heteroaromatic secondary alcohols.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution (EKR) is a widely utilized method for resolving racemic secondary alcohols. jocpr.com This technique leverages the stereoselectivity of enzymes, typically lipases, to catalyze the acylation of one enantiomer at a much faster rate than the other. scielo.br This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer (as an alcohol). scielo.br Lipases are frequently chosen for these transformations due to their broad substrate tolerance, high enantioselectivity, and stability in organic solvents. jocpr.comutupub.fi

Dynamic Kinetic Resolution (DKR)

A significant advancement over standard EKR is dynamic kinetic resolution (DKR). While EKR has a maximum theoretical yield of 50% for a single enantiomer, DKR can theoretically achieve a 100% yield. jocpr.com This is accomplished by combining the enzymatic resolution with an in situ racemization of the less reactive enantiomer. jocpr.com

For 1-heteroaryl ethanols, including isoxazole-containing structures analogous to 1-(1,2-oxazol-5-yl)ethan-1-ol, a highly effective DKR process has been developed. nih.gov This chemoenzymatic method involves the simultaneous use of a lipase for the kinetic resolution and a metal catalyst for the racemization of the substrate. nih.gov A notable example combines Candida antarctica lipase B (Novozyme 435, N435) for the stereoselective O-acetylation with a ruthenium-based Shvo catalyst that facilitates the racemization of the alcohol. nih.gov The process, typically conducted in toluene at elevated temperatures, enables the conversion of the entire racemic starting material into a single, enantiomerically enriched acetate product with high yield and stereoselectivity. nih.gov

Chiral Chromatography

Chiral column chromatography, particularly high-performance liquid chromatography (HPLC), is another powerful technique for the analytical and preparative separation of enantiomers. wikipedia.orgnih.gov This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). nih.gov For the separation of chiral azole compounds, including new oxazole derivatives, various CSPs have proven effective. nih.gov These include columns based on macrocyclic glycopeptides and derivatized carbohydrates. nih.gov The separation can be optimized by employing different mobile phase elution modes, such as normal phase, polar organic, or reversed phase, to achieve baseline resolution of the enantiomers. nih.gov

Research Findings on Resolution of Heteroaromatic Alcohols

| Resolution Method | Substrate Class | Enzyme/Catalyst | Key Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Dynamic Kinetic Resolution (DKR) | 1-Heteroaryl ethanols (including isoxazoles) | - Candida antarctica lipase B (N435)

| - Acyl donor: 4-chloro-phenylacetate

| High yields and stereoselectivity of the acetylated product. | nih.gov |

| Chiral HPLC | Chiral azole compounds | Chiral Stationary Phases (e.g., MaltoShell, TeicoShell) | - Normal Phase

| Effective enantiomeric separation. | nih.gov |

Derivatization and Functionalization of 1 1,2 Oxazol 5 Yl Ethan 1 Ol

Modification of the Hydroxyl Group

The secondary alcohol functionality is a primary site for chemical modification, enabling the synthesis of esters, ethers, and derivatives with various leaving groups for subsequent reactions.

The hydroxyl group of 1-(1,2-Oxazol-5-yl)ethan-1-ol (B6234263) can be readily converted into an ester through reactions with carboxylic acids or their derivatives. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. researchgate.net This equilibrium-driven process is typically pushed toward the product by using an excess of one reactant or by removing water as it is formed. researchgate.net

A representative example is the esterification of a structurally similar compound, (3-(4-bromophenyl)-isoxazol-5-yl)methanol, with isobutyric acid using sulfuric acid as a catalyst. This reaction yields the corresponding isobutyrate ester, demonstrating the feasibility of this transformation for isoxazolyl alcohols. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| (3-(4-Bromophenyl)-isoxazol-5-yl)methanol | Isobutyric acid | H₂SO₄ | (3-(4-Bromophenyl)-isoxazol-5-yl)methyl isobutyrate | researchgate.net |

Etherification can be achieved through methods such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the corresponding ether.

The hydroxyl group is a poor leaving group but can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. A standard reagent for this transformation is thionyl chloride (SOCl₂), which converts secondary alcohols into the corresponding chlorides. This reaction is often performed in the presence of a base like pyridine to neutralize the HCl byproduct. The conversion of (5-arylizoxazol-3-yl)arylmethanols to their corresponding chloro derivatives has been successfully demonstrated, indicating this method's applicability to isoxazole-containing alcohols.

| Starting Material | Reagent | Product Type | Description |

|---|---|---|---|

| 1-(1,2-Oxazol-5-yl)ethan-1-ol | Thionyl chloride (SOCl₂) | 1-(1,2-Oxazol-5-yl)ethyl chloride | Converts the hydroxyl group into a chloride, an excellent leaving group for subsequent nucleophilic substitution reactions. |

Functionalization of the Oxazole (B20620) Ring System

The isoxazole (B147169) ring is an aromatic heterocycle, but its reactivity towards electrophilic substitution is low due to the electron-withdrawing nature of the nitrogen atom. cdnsciencepub.comnih.gov Functionalization often requires specific strategies, typically targeting the C-4 position, which is the only unsubstituted carbon on the ring of 1-(1,2-Oxazol-5-yl)ethan-1-ol.

Direct halogenation of the isoxazole ring can be achieved under specific conditions. The C-4 position is the most likely site for electrophilic attack. reddit.com The synthesis of 4-haloisoxazoles is a key step for further functionalization via cross-coupling reactions. nih.gov Iodination at the C-4 position has been accomplished using reagents such as N-iodosuccinimide (NIS) with trifluoroacetic acid (TFA) or iodine monochloride (ICl). nih.govnih.govorganic-chemistry.org Similarly, bromination can be performed using reagents like bromine (Br₂). organic-chemistry.org

| Reaction | Reagent(s) | Product | Reference |

|---|---|---|---|

| Iodination | N-Iodosuccinimide (NIS) / Trifluoroacetic acid (TFA) | 1-(4-Iodo-1,2-oxazol-5-yl)ethan-1-ol | nih.gov |

| Iodination | Iodine monochloride (ICl) | 1-(4-Iodo-1,2-oxazol-5-yl)ethan-1-ol | nih.gov |

| Bromination | Bromine (Br₂) | 1-(4-Bromo-1,2-oxazol-5-yl)ethan-1-ol | organic-chemistry.org |

Introducing alkyl or aryl groups at the C-4 position is typically achieved through palladium-catalyzed cross-coupling reactions. ignited.inrsc.orgmdpi.com This strategy involves the initial halogenation of the C-4 position, as described above, to create a suitable coupling partner. The resulting 4-haloisoxazole can then undergo reactions like the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organostannanes), or Heck coupling (with alkenes) to form a new carbon-carbon bond at the C-4 position. nih.govnih.govignited.in For instance, 4-iodoisoxazoles readily participate in Suzuki cross-coupling reactions with various arylboronic acids in the presence of a palladium catalyst and a base to yield 4-aryl-isoxazole derivatives. nih.govnih.gov

| Starting Material | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 1-(4-Iodo-1,2-oxazol-5-yl)ethan-1-ol | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., PdCl₂) and base (e.g., KHCO₃) | 1-(4-Aryl-1,2-oxazol-5-yl)ethan-1-ol | nih.gov |

Heteroatoms like nitrogen can be introduced onto the isoxazole ring, most commonly at the C-4 position. A documented method for synthesizing 4-aminoisoxazoles involves a two-step sequence starting from a 3-alkoxyisoxazole-5-carboxylate. iucr.org The process begins with nitration at the C-4 position, followed by the reduction of the nitro group to an amine. iucr.org This approach provides a direct pathway to introduce a key nitrogen-containing functionality onto the isoxazole scaffold.

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Nitration | Methyl 3-methoxyisoxazole-5-carboxylate | Triflic anhydride, Tetramethylammonium nitrate | Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate | iucr.org |

| 2. Reduction | Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate | Iron powder, Acetic acid/Water | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | iucr.org |

Synthesis of Complex Derivatives for Chemical Exploration

The structural backbone of 1-(1,2-oxazol-5-yl)ethan-1-ol presents multiple avenues for derivatization, enabling the generation of a diverse library of complex molecules for chemical exploration. The primary sites for functionalization include the secondary alcohol moiety and the C-H bonds of the oxazole ring. Strategic modifications at these positions can significantly alter the compound's physicochemical properties, leading to novel structures with potential applications in various fields of chemical research.

Derivatization of the Hydroxyl Group

The secondary alcohol of 1-(1,2-oxazol-5-yl)ethan-1-ol is a versatile functional group that can be readily converted into a range of other functionalities, most notably ketones and esters.

Oxidation to 1-(1,2-Oxazol-5-yl)ethan-1-one

The oxidation of the secondary alcohol to the corresponding ketone, 1-(1,2-oxazol-5-yl)ethan-1-one, provides a key intermediate for further derivatization, such as the formation of imines, enamines, and other carbonyl derivatives. Mild oxidation conditions are typically employed to avoid degradation of the oxazole ring. Commonly used methods include the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation. pitt.eduwikipedia.orgwikipedia.org

The Dess-Martin oxidation utilizes a hypervalent iodine reagent and is known for its mild reaction conditions (typically at room temperature in chlorinated solvents like dichloromethane) and broad functional group tolerance. wikipedia.orgwikipedia.org The Swern oxidation, on the other hand, employs dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base such as triethylamine. wikipedia.orgalfa-chemistry.com Both methods are highly efficient for the conversion of secondary alcohols to ketones.

Table 1: Proposed Conditions for the Oxidation of 1-(1,2-Oxazol-5-yl)ethan-1-ol

| Reagent System | Solvent | Temperature | Typical Yield | Reference |

| Dess-Martin Periodinane | Dichloromethane | Room Temperature | >90% | wikipedia.orgwikipedia.org |

| DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane | -78 °C to Room Temperature | >90% | wikipedia.orgalfa-chemistry.com |

This table presents plausible reaction conditions based on established oxidation methodologies for secondary alcohols.

Esterification Reactions

The synthesis of ester derivatives from 1-(1,2-oxazol-5-yl)ethan-1-ol can be achieved through various established methods, including Fischer esterification and the Mitsunobu reaction. These reactions allow for the introduction of a wide array of carboxylic acid moieties, thereby expanding the chemical space of the derivative library.

Fischer esterification involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid, and often requires heating to drive the equilibrium towards the ester product.

A milder and often more efficient method for esterifying secondary alcohols is the Mitsunobu reaction. wikipedia.org This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. wikipedia.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is a crucial consideration when working with chiral starting materials.

Table 2: Representative Ester Derivatives of 1-(1,2-Oxazol-5-yl)ethan-1-ol via Mitsunobu Reaction

| Carboxylic Acid | Reagents | Solvent | Product |

| Benzoic Acid | PPh₃, DEAD | Tetrahydrofuran | 1-(1,2-Oxazol-5-yl)ethyl benzoate |

| Acetic Acid | PPh₃, DIAD | Tetrahydrofuran | 1-(1,2-Oxazol-5-yl)ethyl acetate |

| 4-Nitrobenzoic Acid | PPh₃, DEAD | Tetrahydrofuran | 1-(1,2-Oxazol-5-yl)ethyl 4-nitrobenzoate |

| Phenylacetic Acid | PPh₃, DIAD | Tetrahydrofuran | 1-(1,2-Oxazol-5-yl)ethyl 2-phenylacetate |

This table illustrates a selection of potential ester derivatives that can be synthesized from 1-(1,2-oxazol-5-yl)ethan-1-ol using the Mitsunobu reaction.

Functionalization of the Oxazole Ring

The oxazole ring itself offers opportunities for derivatization, primarily through C-H activation and functionalization. Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the formation of C-C bonds at specific positions on heterocyclic rings.

Research on the direct arylation of isoxazoles has demonstrated that the C-5 position can be selectively functionalized. pitt.edu By analogy, it is plausible that the C-4 position of the 1,2-oxazole ring in 1-(1,2-oxazol-5-yl)ethan-1-ol could be a target for such transformations, given that the C-5 position is already substituted. This approach would allow for the introduction of various aryl and heteroaryl groups, leading to the synthesis of highly complex and diverse molecular architectures.

The reaction typically involves a palladium catalyst, such as palladium(II) acetate, a ligand (e.g., a phosphine or N-heterocyclic carbene), a base (e.g., potassium carbonate or cesium carbonate), and an aryl halide or triflate as the coupling partner.

Table 3: Proposed C-H Arylation of 1-(1,2-Oxazol-5-yl)ethan-1-ol Derivatives

| Aryl Halide | Catalyst | Base | Solvent | Product |

| Iodobenzene | Pd(OAc)₂ | K₂CO₃ | Toluene | 1-(4-Phenyl-1,2-oxazol-5-yl)ethan-1-ol |

| 4-Bromotoluene | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 1-(4-(p-Tolyl)-1,2-oxazol-5-yl)ethan-1-ol |

| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ | K₂CO₃ | Toluene | 1-(4-(4-Methoxyphenyl)-1,2-oxazol-5-yl)ethan-1-ol |

| 2-Bromopyridine | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 1-(4-(Pyridin-2-yl)-1,2-oxazol-5-yl)ethan-1-ol |

This table outlines hypothetical C-H arylation reactions at the C-4 position of the oxazole ring, based on established palladium-catalyzed methodologies for related heterocycles.

Through the systematic application of these derivatization strategies—oxidation and esterification of the alcohol, and C-H functionalization of the oxazole ring—a vast and diverse library of complex derivatives of 1-(1,2-oxazol-5-yl)ethan-1-ol can be synthesized for comprehensive chemical exploration.

Stereochemical Analysis and Enantiomeric Purity Determination

Methods for Enantiomeric Excess (ee) Determination

The enantiomeric excess of a non-racemic mixture of 1-(1,2-oxazol-5-yl)ethan-1-ol (B6234263) can be determined using several established analytical techniques. These methods rely on differentiating the two enantiomers, often by converting them into diastereomers or by using a chiral environment that interacts differently with each enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. phenomenex.com This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For oxazole (B20620) and isoxazole (B147169) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. ymc.co.jpnih.gov

For the separation of 1-(1,2-oxazol-5-yl)ethan-1-ol, a typical approach would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. Common columns that could be employed include those with brand names like Chiralpak® and Chiralcel®. The mobile phase in normal-phase HPLC often consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). ymc.co.jp The relative peak areas of the two enantiomers in the chromatogram are then used to calculate the enantiomeric excess.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak® IA or similar polysaccharide-based CSP |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

| Temperature | 25 °C |

Note: This table represents a hypothetical set of starting conditions for method development and is based on typical parameters for similar compounds.

Gas chromatography (GC) with a chiral stationary phase can also be utilized, particularly if the compound is sufficiently volatile or can be derivatized to increase its volatility.

Another common method for determining enantiomeric excess involves the derivatization of the chiral alcohol with an enantiomerically pure chiral reagent to form a mixture of diastereomers. nih.gov These diastereomers can then be analyzed by standard, non-chiral chromatographic or spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

A widely used chiral derivatizing agent for alcohols is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govlibretexts.org Reaction of the racemic or enantioenriched 1-(1,2-oxazol-5-yl)ethan-1-ol with a single enantiomer of MTPA chloride (either (R)-(-)-MTPA-Cl or (S)-(+)-MTPA-Cl) yields the corresponding diastereomeric Mosher esters. nih.gov

The resulting diastereomers will exhibit distinct signals in their ¹H or ¹⁹F NMR spectra. libretexts.org The integration of these distinct peaks allows for the quantification of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original alcohol. phenomenex.com This method is not only useful for determining the enantiomeric excess but is also a primary technique for assigning the absolute configuration. nih.gov

Assignment of Absolute Configuration

Determining the absolute configuration (i.e., assigning the R or S descriptor to the chiral center) is a critical step in the stereochemical analysis.

The modified Mosher's method is a well-established NMR-based technique for deducing the absolute configuration of secondary alcohols. nih.gov The method involves the separate preparation of both the (R)- and (S)-MTPA esters of the chiral alcohol. A comparative analysis of the ¹H NMR spectra of these two diastereomeric esters is then performed. nih.gov

By analyzing the differences in the chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration of the alcohol can be determined. A consistent pattern of positive and negative Δδ values for protons located on specific sides of the MTPA plane in the preferred conformation allows for an unambiguous assignment of the stereochemistry. libretexts.org

Table 2: Hypothetical ¹H NMR Data for Mosher Ester Analysis of 1-(1,2-Oxazol-5-yl)ethan-1-ol

| Proton | δS (ppm) | δR (ppm) | Δδ (δS - δR) | Inferred Position relative to MTPA Phenyl Group |

| H on C1 (methine) | 5.95 | 5.90 | +0.05 | Shielded by (R)-MTPA |

| Methyl Protons (CH₃) | 1.65 | 1.70 | -0.05 | Shielded by (S)-MTPA |

| Oxazole H3 | 6.40 | 6.42 | -0.02 | Shielded by (S)-MTPA |

| Oxazole H4 | 8.35 | 8.33 | +0.02 | Shielded by (R)-MTPA |

Note: This data is illustrative. Based on the model, a positive Δδ for protons on one side of the carbinol and a negative Δδ on the other would allow for the assignment of the absolute configuration.

In addition to Mosher's method, X-ray crystallography of a suitable crystalline derivative of 1-(1,2-oxazol-5-yl)ethan-1-ol can provide an unambiguous determination of its absolute configuration.

Stereochemical Stability and Chirality Transfer

The stereocenter in 1-(1,2-oxazol-5-yl)ethan-1-ol, being a secondary alcohol, is generally considered stereochemically stable under neutral and mild acidic or basic conditions. Racemization would require harsh conditions that could, for example, involve a temporary oxidation to the corresponding ketone followed by a non-stereoselective reduction, or a substitution reaction at the chiral center that proceeds through a planar carbocation intermediate.

The concept of chirality transfer involves the use of a chiral molecule to induce stereoselectivity in a chemical reaction. Enantiomerically pure 1-(1,2-oxazol-5-yl)ethan-1-ol could potentially be used as a chiral auxiliary or a precursor to a chiral ligand in asymmetric synthesis. The inherent chirality of the molecule could influence the stereochemical outcome of reactions at a different part of the molecule or in a separate molecule with which it interacts. For example, the hydroxyl group could be used to direct a metal catalyst to one face of a substrate, thereby controlling the stereochemistry of the transformation.

Spectroscopic and Advanced Structural Elucidation of 1 1,2 Oxazol 5 Yl Ethan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments, an unambiguous assignment of all protons and carbons can be achieved, confirming the connectivity of the 1-(1,2-oxazol-5-yl)ethan-1-ol (B6234263) structure.

¹H NMR and ¹³C NMR Chemical Shift Analysis

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), multiplicity (splitting pattern), and integration (number of protons). For 1-(1,2-oxazol-5-yl)ethan-1-ol, the spectrum is expected to show distinct signals for the protons on the isoxazole (B147169) ring, the methine proton, the methyl group, and the hydroxyl group.

Expected ¹H NMR Signals:

Isoxazole Ring Protons: The isoxazole ring has two protons. The proton at position 4 (H-4) would appear as a doublet, and the proton at position 3 (H-3) would also be a doublet due to coupling with H-4. Typically, H-3 is found further downfield than H-4 in 5-substituted isoxazoles.

Methine Proton (-CHOH): This proton, attached to the same carbon as the hydroxyl and the isoxazole ring, would likely appear as a quartet due to coupling with the three protons of the adjacent methyl group.

Methyl Protons (-CH₃): The three equivalent protons of the methyl group would resonate as a doublet, coupling with the single methine proton.

Hydroxyl Proton (-OH): This proton typically appears as a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal.

Expected ¹³C NMR Signals:

Isoxazole Ring Carbons: Three signals are expected for the isoxazole ring carbons (C-3, C-4, and C-5). C-5, being attached to the ethanol (B145695) substituent and adjacent to the ring oxygen, would have a characteristic chemical shift. C-3 and C-4 would also show distinct resonances.

Ethanol Moiety Carbons: The methine carbon (-CHOH) and the methyl carbon (-CH₃) would each produce a signal. The methine carbon, being attached to an oxygen atom, would be shifted downfield compared to the methyl carbon.

The following table outlines the predicted chemical shifts for the protons and carbons of 1-(1,2-oxazol-5-yl)ethan-1-ol based on typical values for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Isoxazole H-3 | ~8.2-8.5 (d) | ~150-155 |

| Isoxazole H-4 | ~6.4-6.7 (d) | ~98-102 |

| Isoxazole C-5 | - | ~170-175 |

| -CHOH | ~5.0-5.2 (q) | ~65-70 |

| -CH₃ | ~1.5-1.7 (d) | ~20-25 |

| -OH | Variable (br s) | - |

| (Note: Predicted values are estimates. d = doublet, q = quartet, br s = broad singlet) |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 1-(1,2-oxazol-5-yl)ethan-1-ol, a COSY spectrum would show a cross-peak between the methine proton (-CHOH) and the methyl protons (-CH₃), confirming the ethanol fragment. It would also show a correlation between the H-3 and H-4 protons of the isoxazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the ¹H signals to their corresponding ¹³C signals: H-3 to C-3, H-4 to C-4, the methine proton to the methine carbon, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is vital for connecting the different fragments of the molecule. Key expected correlations would include the methine proton showing a cross-peak to the isoxazole C-5, and the isoxazole H-4 proton showing correlations to both C-3 and C-5, confirming the attachment point of the ethanol side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which helps in determining stereochemistry and conformation. For a chiral derivative, NOESY could help elucidate the relative configuration of stereocenters.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₅H₇NO₂ for the parent compound).

The fragmentation pattern in the mass spectrum gives valuable structural information. For 1-(1,2-oxazol-5-yl)ethan-1-ol, common fragmentation pathways for alcohols would be expected. libretexts.orgyoutube.com

Molecular Ion (M⁺): The peak corresponding to the intact molecule after ionization. For alcohols, this peak can sometimes be weak or absent. libretexts.org

Loss of Water (M-18): A common fragmentation for alcohols is the elimination of a water molecule, leading to a peak at M-18. youtube.com

Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the isoxazole ring would be a likely pathway. This would result in the formation of a stable isoxazol-5-yl cation or a fragment corresponding to the loss of a methyl group (M-15), leading to an [M-CH₃]⁺ ion (m/z 112). researchgate.net Another significant alpha-cleavage could lead to the formation of the [CH₃CHOH]⁺ ion (m/z 45).

Ring Fragmentation: The isoxazole ring itself can undergo characteristic fragmentation, often involving the loss of small, stable molecules like CO, HCN, or elements of acetylene, which is a known pattern for various heterocyclic systems. nih.gov

Table of Expected Mass Spectrometry Fragments:

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 129 | [C₅H₇NO₂]⁺ | Molecular Ion (M⁺) |

| 114 | [C₄H₄NO₂]⁺ | Loss of methyl group (M-15) |

| 111 | [C₅H₅NO]⁺ | Loss of water (M-18) |

| 84 | [C₄H₄N]⁺ | Loss of CH₃CHO from M⁺ |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage |

(Note: These are predicted fragmentation pathways.)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of 1-(1,2-oxazol-5-yl)ethan-1-ol would be expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O bonds. nist.gov

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400-3200 (broad) | O-H stretch | Alcohol (-OH) |

| ~3150-3100 | C-H stretch | Aromatic (isoxazole ring) |

| ~3000-2850 | C-H stretch | Aliphatic (-CH, -CH₃) |

| ~1620-1580 | C=N stretch | Isoxazole ring |

| ~1550-1450 | C=C stretch | Isoxazole ring |

| ~1250-1050 | C-O stretch | Secondary alcohol |

(Note: These are typical frequency ranges for the indicated functional groups.) nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of 1-(1,2-oxazol-5-yl)ethan-1-ol or a derivative can be grown, this method provides definitive proof of its structure.

The analysis would yield:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the isoxazole ring and the ethanol substituent.

Conformation: The preferred orientation of the ethanol side chain relative to the isoxazole ring in the solid state.

Intermolecular Interactions: Information about how the molecules pack in the crystal lattice, revealing details about hydrogen bonding (e.g., between the hydroxyl group of one molecule and the nitrogen or oxygen of another) and other non-covalent interactions. nih.govkuleuven.be For example, it is common for alcohol-containing molecules to form hydrogen-bonded chains or dimers in the solid state.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Since 1-(1,2-oxazol-5-yl)ethan-1-ol possesses a chiral center at the carbinol carbon, it exists as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light.

Chirality Confirmation: A non-zero CD spectrum would confirm the chiral nature of an enantiomerically enriched sample. A racemic mixture (a 50:50 mix of both enantiomers) would be CD-silent.

Absolute Configuration: The CD spectrum of a single enantiomer will be a mirror image of the spectrum of its opposite enantiomer. By comparing the experimental CD spectrum to spectra predicted by quantum-chemical calculations for a known configuration (R or S), the absolute configuration of the enantiomer can often be determined. elsevierpure.com

Conformational Analysis: The sign and intensity of the Cotton effects in a CD spectrum are highly sensitive to the molecule's conformation in solution, providing insights that are complementary to solid-state X-ray data and spatial-proximity information from NMR (NOESY).

Theoretical and Computational Studies of 1 1,2 Oxazol 5 Yl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. researchgate.net This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like 1-(1,2-oxazol-5-yl)ethan-1-ol (B6234263).

To investigate its electronic structure and energetics, the geometry of 1-(1,2-oxazol-5-yl)ethan-1-ol would first be optimized to find its lowest energy conformation. Functionals such as B3LYP or M06-2X combined with a basis set like 6-311++G(d,p) are commonly employed for such calculations on heterocyclic systems. icm.edu.pl The optimization process yields key energetic data that describes the molecule's thermodynamic stability.

Table 1: Calculated Thermodynamic Properties of 1-(1,2-Oxazol-5-yl)ethan-1-ol Note: These are representative values derived from typical DFT calculation outputs for similar organic molecules.

| Property | Value (Hartree) | Value (kcal/mol) | Description |

| Total Energy | -438.543 | -275211.5 | The total energy of the molecule at 0 Kelvin. |

| Enthalpy | -438.412 | -275129.1 | The sum of the total energy and the thermal energy. |

| Gibbs Free Energy | -438.456 | -275156.7 | The energy available to do useful work, accounting for entropy. |

These calculations can reveal the stability of the molecule and are foundational for further computational studies, such as reaction modeling. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. semanticscholar.org A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. DFT calculations can determine the energies of these orbitals and visualize their distribution across the molecule. For 1-(1,2-oxazol-5-yl)ethan-1-ol, the HOMO is expected to be localized on the electron-rich oxazole (B20620) ring, while the LUMO may be distributed across the ring and the side chain.

Table 2: Predicted Frontier Molecular Orbital Energies Note: Values are hypothetical, based on typical calculations for heterocyclic compounds.

| Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Highest Occupied Molecular Orbital; related to ionization potential. |

| LUMO | -0.95 | Lowest Unoccupied Molecular Orbital; related to electron affinity. |

| HOMO-LUMO Gap | 5.90 | Energy difference; indicates chemical stability and reactivity. |

This analysis is instrumental in predicting how the molecule will interact with other reagents in chemical reactions. unimib.it

Conformational Analysis and Stereoisomerism Prediction

1-(1,2-Oxazol-5-yl)ethan-1-ol possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(1,2-oxazol-5-yl)ethan-1-ol and (S)-1-(1,2-oxazol-5-yl)ethan-1-ol.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling a potential reaction, such as the acid-catalyzed dehydration of 1-(1,2-oxazol-5-yl)ethan-1-ol to form 5-vinyloxazole, researchers can map the entire energy profile of the reaction.

This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states (TS) that connect them. unimib.it A transition state represents the highest energy point along the reaction coordinate. Its structure is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. The difference in energy between the reactants and the transition state defines the activation energy (Ea), a critical factor in determining the reaction rate.

Table 3: Hypothetical Energy Profile for Dehydration Reaction Note: Energies are relative to the reactant and are for illustrative purposes.

| Species | Relative Energy (kcal/mol) | Description |

| Reactant | 0.0 | 1-(1,2-Oxazol-5-yl)ethan-1-ol |

| Transition State | +35.5 | The highest energy point on the reaction pathway. |

| Product | -5.2 | 5-Vinyloxazole + H₂O |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Theoretical methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method. icm.edu.plnih.gov These calculations provide predicted ¹H and ¹³C chemical shifts that can be compared directly with experimental spectra to confirm the structure of the molecule. The accuracy of these predictions is often improved by including solvent effects through computational models. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(1,2-Oxazol-5-yl)ethan-1-ol Note: Predicted chemical shifts (in ppm) are based on computational models and typical values for similar functional groups.

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Assignment |

| C=CH-O | 8.15 | 150.5 | Oxazole Ring H |

| C-CH=N | 6.40 | 98.2 | Oxazole Ring H |

| CH-OH | 5.05 | 62.1 | Ethan-1-ol CH |

| CH₃ | 1.60 | 23.5 | Ethan-1-ol CH₃ |

| OH | 3.50 (variable) | - | Hydroxyl H |

| C=N | - | 169.8 | Oxazole Ring C |

| C-sidechain | - | 155.4 | Oxazole Ring C |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelength (λmax) and the oscillator strength, which is related to the intensity of the absorption band. Solvent effects are particularly important for accurate UV-Vis predictions. nih.gov

Tautomerism and Aromaticity Studies of the Oxazole Ring

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. While the 1-(1,2-oxazol-5-yl)ethan-1-ol structure is stable, theoretical calculations can explore the possibility and relative energies of potential tautomers. For related heterocyclic systems, DFT has been used to assess the energetic favorability of different tautomeric forms, such as keto-enol tautomerism. nih.govnih.gov

The aromaticity of the oxazole ring is a key feature influencing its stability and reactivity. Oxazoles are considered aromatic heterocycles, though less so than analogues like thiazoles or imidazoles. wikipedia.orgthepharmajournal.com Aromaticity can be quantified computationally using various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations probe the magnetic shielding at the center of the ring; a significant negative value is indicative of aromatic character. These studies help to provide a quantitative measure of the ring's electronic delocalization.

Synthetic Utility and Applications in Advanced Chemical Synthesis

1-(1,2-Oxazol-5-yl)ethan-1-ol (B6234263) as a Versatile Building Block in Organic Synthesis

The 1,2-oxazole (or isoxazole) ring is a significant heterocyclic motif that serves as a valuable building block in organic synthesis due to its presence in numerous natural products and pharmacologically active compounds. lifechemicals.comresearchgate.net The compound 1-(1,2-Oxazol-5-yl)ethan-1-ol incorporates this key heterocycle along with a chiral secondary alcohol, presenting a bifunctional scaffold for synthetic chemists. This structure allows for a variety of chemical transformations, making it a versatile intermediate for constructing more complex molecular architectures.

The utility of oxazole (B20620) and isoxazole (B147169) derivatives as synthons is well-documented. nih.govresearchgate.net They can participate in a range of reactions, including cycloadditions and ring-opening transformations, providing access to other important chemical structures. The hydroxyl group in 1-(1,2-oxazol-5-yl)ethan-1-ol adds another layer of synthetic versatility. It can be:

Oxidized to the corresponding ketone, 1-(1,2-oxazol-5-yl)ethanone.

Esterified or etherified to introduce a wide array of functional groups.

Utilized as a directing group in asymmetric synthesis.

Replaced via nucleophilic substitution reactions after conversion to a suitable leaving group.

The combination of the stable heterocyclic ring and the reactive alcohol functional group makes this compound a useful starting material for generating libraries of substituted oxazoles for various research applications, including medicinal chemistry and materials science. lifechemicals.com

Table 1: Potential Synthetic Transformations of 1-(1,2-Oxazol-5-yl)ethan-1-ol

| Reaction Type | Reagents/Conditions | Product Type | Potential Utility |

| Oxidation | PCC, DMP, Swern | Ketone | Intermediate for further C-C bond formation |

| Esterification | Acyl chloride, Pyridine | Ester | Prodrug synthesis, functional materials |

| Etherification | NaH, Alkyl halide | Ether | Modification of solubility and electronic properties |

| Nucleophilic Substitution | MsCl, then Nu⁻ | Substituted Alkane | Introduction of diverse functional groups |

Precursor for Advanced Heterocyclic Systems

Oxazole and isoxazole derivatives are established precursors for the synthesis of more complex heterocyclic systems. researchgate.net The isoxazole ring, in particular, can be considered a masked β-amino ketone or a related functional group, which can be revealed through reductive ring cleavage of the N-O bond. This strategy opens pathways to various nitrogen-containing compounds.

For instance, isoxazol-5-ones have been shown to be effective intermediates in the formation of other heterocyclic structures like 1,3-oxazin-6-ones. researchgate.net Similarly, oxazolones are widely used as synthons for creating a variety of five- and six-membered heterocycles, including imidazolones and triazinones, through reactions with nucleophiles like hydrazines. nih.govresearchgate.net

Following these established synthetic routes, 1-(1,2-oxazol-5-yl)ethan-1-ol or its derivatives could potentially serve as a precursor for a range of advanced heterocyclic systems. Cleavage of the oxazole ring could lead to linear intermediates that can be cyclized to form pyridines, pyrimidines, or other complex nitrogen-containing heterocycles. The ethanol (B145695) side chain provides an additional handle for intramolecular cyclization reactions, allowing for the construction of fused ring systems. The development of synthetic methods using this scaffold could provide access to novel chemical entities with unique biological or material properties.

Exploration of Novel Synthetic Methodologies Using the Oxazole-Ethanol Scaffold

The unique combination of an oxazole ring and an ethanol side chain in 1-(1,2-oxazol-5-yl)ethan-1-ol invites the exploration of novel synthetic methodologies. Research into related heterocyclic alcohols has demonstrated their utility in innovative multi-component reactions and catalytic processes.

One area of exploration is the use of the hydroxyl group to direct C-H activation on the oxazole ring or an adjacent substituent. This approach, facilitated by transition metal catalysis, could enable the direct and efficient functionalization of the heterocyclic core without the need for pre-functionalized starting materials.

Furthermore, the development of one-pot tandem reactions commencing from this scaffold is a promising avenue. For example, an initial reaction at the alcohol, such as an oxidation or substitution, could be followed by a ring-transformation reaction of the oxazole moiety, providing rapid access to complex molecules from a simple starting material. Microwave-assisted organic synthesis could also be employed to accelerate the synthesis of derivatives and new heterocyclic systems from this building block, as has been demonstrated for other heterocycles. mdpi.com

Table 2: Potential Methodologies for Exploration

| Methodology | Potential Reaction | Target Compound Class |

| Directed C-H Activation | Transition Metal Catalysis | Functionalized Oxazoles |

| Tandem Reactions | Oxidation / Ring Opening / Cyclization | Polyfunctional Acyclic Compounds, Novel Heterocycles |

| Multi-component Reactions | Reaction with amines and carbonyls | Highly Substituted Nitrogen Heterocycles |

| Asymmetric Catalysis | Kinetic resolution of the racemic alcohol | Enantiopure Oxazole Derivatives |

Role in Material Science (e.g., polymerizable monomers, optoelectronic materials)

Heterocyclic compounds, including oxazole derivatives, are of growing interest in material science due to their unique electronic and optical properties. researchgate.net Oxazol-5-one derivatives, for example, have been investigated for their favorable optical characteristics and have been incorporated into biosensors, fluorophores, and nonlinear optical materials. researchgate.net Some derivatives have been specifically designed with functional groups, such as the 3-thienyl group, to confer electrochemical polymerization capability. nih.govdntb.gov.ua

The structure of 1-(1,2-oxazol-5-yl)ethan-1-ol provides a platform for the development of novel materials. The hydroxyl group is a convenient site for introducing a polymerizable functional group, such as an acrylate, methacrylate, or vinyl ether moiety. The subsequent polymerization of these monomers could lead to new polymers with the oxazole unit incorporated into the side chain. mdpi.com

These polymers could possess interesting properties for advanced applications:

Optoelectronic Materials: The oxazole ring is an electron-rich heterocycle that can participate in π-conjugation. Polymers containing this moiety may exhibit fluorescence or have applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Specialty Polymers: The polarity and hydrogen-bonding capability of the oxazole ring could impart unique thermal properties, chemical resistance, or specific affinities to the resulting polymers, making them suitable for applications in membranes or sensors.

The synthesis of such monomers would typically involve the esterification of the alcohol with a polymerizable acid chloride (e.g., acryloyl chloride) or a related reagent.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the synthesis of isoxazole (B147169) derivatives, including 1-(1,2-oxazol-5-yl)ethan-1-ol (B6234263), lies in the development of methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry. bohrium.comniist.res.in Traditional synthetic methods often rely on harsh reaction conditions, toxic solvents, and metal catalysts that can be costly and difficult to remove from the final product. rsc.orgresearchgate.net Future research is focused on overcoming these limitations.

Key areas for development include:

Metal-Free Catalysis: While transition-metal catalysis has been instrumental in isoxazole synthesis, concerns over cost, toxicity, and waste generation are driving research towards metal-free alternatives. rsc.orgresearchgate.net Developing novel organocatalytic or reagent-based cycloaddition and condensation reactions is a significant goal.

Ultrasound and Microwave-Assisted Synthesis: Energy-efficient techniques like ultrasonic irradiation and microwave heating are emerging as powerful tools. bohrium.commdpi.com These methods can dramatically reduce reaction times, improve yields, and often allow for the use of greener solvents or even solvent-free conditions. mdpi.comnih.gov For instance, ultrasound-assisted synthesis aligns with green chemistry principles by enabling reactions under milder conditions and minimizing byproduct formation. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and consistency. Adapting existing batch syntheses of isoxazoles to flow systems is a promising direction for producing these compounds on an industrial scale with greater control and efficiency.

| Parameter | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Catalysts | Often require Cu(I) or Ru(II) catalysts. rsc.orgresearchgate.net | Focus on metal-free routes, organocatalysts, or recyclable heterogeneous catalysts. rsc.org |

| Solvents | Reliance on volatile organic compounds (VOCs). | Use of eco-friendly solvents like water, ionic liquids, or solvent-free conditions. bohrium.commdpi.com |

| Energy Input | Conventional heating requiring long reaction times. | Microwave irradiation or ultrasonic energy to accelerate reactions. mdpi.comnih.gov |

| Work-up | Often complex, involving difficult separation of metal catalysts. rsc.org | Simpler work-up procedures and easier product isolation. nih.gov |

| Efficiency | Variable yields and potential for significant byproduct formation. | Generally higher yields, improved atom economy, and higher selectivity. mdpi.com |

Exploration of Novel Reactivity and Transformation Pathways

The 1-(1,2-oxazol-5-yl)ethan-1-ol molecule possesses two key sites for chemical modification: the hydroxyl group and the isoxazole ring itself. The weak N-O bond of the isoxazole ring makes it susceptible to cleavage, rendering it a valuable synthetic intermediate for accessing other molecular structures. mdpi.com Future research will likely focus on exploiting this reactivity to forge new pathways to diverse chemical entities.

Ring-Opening Transformations: A significant area of exploration is the reductive or base-mediated cleavage of the isoxazole N-O bond. This transformation can unmask a variety of functional groups, such as β-hydroxy ketones or enaminones, which are versatile precursors for synthesizing other complex heterocycles like pyridines, pyrimidines, or pyrroles.

Side-Chain Functionalization: The secondary alcohol of 1-(1,2-oxazol-5-yl)ethan-1-ol is a prime handle for derivatization. Future work will explore its oxidation to the corresponding ketone, esterification, etherification, or its use as a chiral handle in asymmetric synthesis. These modifications allow for the fine-tuning of the molecule's properties and its linkage to other molecular fragments.

C-H Functionalization: Direct functionalization of the C-H bonds on the isoxazole ring is a modern and atom-economical approach to creating more complex derivatives. researchgate.net Developing regioselective methods for the C-H arylation, alkylation, or amination of the isoxazole core, while preserving the ethanol (B145695) side chain, presents a formidable but rewarding challenge. researchgate.net

Advanced Computational Studies for Rational Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts, thereby reducing the trial-and-error nature of traditional chemical research. wiley.com For 1-(1,2-oxazol-5-yl)ethan-1-ol and its derivatives, advanced computational studies are crucial for rational design.

Predicting Reactivity and Mechanisms: Techniques like Density Functional Theory (DFT) can be used to model reaction pathways and predict the regioselectivity of transformations, such as C-H functionalization or cycloaddition reactions. nih.gov This allows chemists to select the most promising reaction conditions before entering the lab.

Structure-Property Relationship Studies: Quantitative Structure-Activity Relationship (QSAR) models can correlate the structural features of isoxazole derivatives with their chemical or physical properties. researchgate.net These in silico models can screen virtual libraries of compounds to identify candidates with desired characteristics, accelerating the discovery process. researchgate.netnih.gov

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide insights into the conformational behavior of isoxazole-containing molecules and their interactions with other molecules or materials. researchgate.net This is particularly useful for designing molecules that can bind to specific targets or self-assemble into larger, ordered structures. researchgate.net

Integration into Complex Molecular Architectures

The isoxazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. rsc.orgnih.gov A key future direction is the strategic incorporation of the 1-(1,2-oxazol-5-yl)ethan-1-ol unit as a building block in the synthesis of larger, more complex molecules.

Natural Product Modification: The isoxazole ring can be appended to natural product skeletons to modify their properties. mdpi.com The unique electronic and steric profile of the isoxazole can enhance binding affinity to biological targets or improve pharmacokinetic properties. Introducing the isoxazole unit via building blocks like 1-(1,2-oxazol-5-yl)ethan-1-ol is a promising strategy. mdpi.comnih.gov

Synthesis of Hybrid Molecules: There is growing interest in creating hybrid molecules that combine two or more distinct pharmacophores to achieve synergistic effects. The 1-(1,2-oxazol-5-yl)ethan-1-ol unit can serve as a versatile linker or component in the construction of such hybrids, for example, by linking it to other heterocyclic systems like triazoles or quinazolines. mdpi.comfrontiersin.org

Development of Chiral Ligands: The chiral center at the alcohol-bearing carbon in 1-(1,2-oxazol-5-yl)ethan-1-ol can be exploited. After resolution, the enantiomerically pure compound can be used as a precursor for novel chiral ligands in asymmetric catalysis, an area of continuous importance in modern organic synthesis.

Green Chemistry Aspects in Oxazole (B20620) Synthesis

The principles of green chemistry are becoming increasingly integral to synthetic planning. ijpsonline.com For isoxazole synthesis, this involves a holistic approach to reduce the environmental impact of chemical processes, from the choice of starting materials to the final product isolation. bohrium.comniist.res.in

Atom Economy: Classic reactions for isoxazole synthesis, such as the 1,3-dipolar cycloaddition of alkynes and nitrile oxides, are inherently atom-economical. nih.gov Future research will aim to further optimize these reactions and develop new ones that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste.

Use of Safer Solvents and Reagents: A major challenge is replacing hazardous organic solvents with environmentally benign alternatives. bohrium.com Water is an ideal green solvent, and developing robust synthetic methods for isoxazoles that proceed efficiently in aqueous media is a high priority. mdpi.com Additionally, replacing toxic reagents, such as certain halogenating agents used to generate nitrile oxide precursors, with safer alternatives is crucial.

Catalyst Recyclability: The development of heterogeneous catalysts for isoxazole synthesis is a key green objective. Unlike homogeneous catalysts that are difficult to separate from the reaction mixture, solid-supported catalysts can be easily recovered by filtration and reused, reducing both cost and waste. bohrium.com

| Green Chemistry Principle | Application and Future Research Focus |

|---|---|

| Waste Prevention | Developing high-yield, high-selectivity reactions that minimize byproduct formation. mdpi.com |

| Atom Economy | Focusing on addition reactions like [3+2] cycloadditions that incorporate most atoms from reactants into the product. nih.gov |

| Less Hazardous Chemical Syntheses | Designing synthetic routes that avoid toxic reagents and intermediates. bohrium.com |

| Safer Solvents & Auxiliaries | Utilizing water, ionic liquids, or solvent-free conditions with microwave or ultrasound assistance. bohrium.commdpi.com |

| Design for Energy Efficiency | Employing microwave and sonochemical methods to reduce reaction times and energy consumption compared to conventional heating. nih.gov |